
Etifoxine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etifoxine-d3 is a deuterated analog of Etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorders with anxiety. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, such as metabolic stability and half-life.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Etifoxine-d3 involves the incorporation of deuterium atoms into the Etifoxine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etifoxine can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the Etifoxine structure.
Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: Etifoxine-d3 undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Etifoxine-d3 has diverse applications across various fields:
Field | Application |
---|---|
Chemistry | Used as a reference standard in studies involving deuterium-labeled compounds. |
Biology | Investigated for effects on cellular processes and metabolic pathways. |
Medicine | Explored for therapeutic benefits in anxiety disorders, neuroprotection, and pain management. |
Pharmaceutical Industry | Utilized in drug metabolism studies and the development of new pharmaceuticals. |
Clinical Insights and Case Studies
- Anxiolytic Activity : Clinical studies have demonstrated that etifoxine is effective in reducing anxiety symptoms compared to traditional treatments like benzodiazepines. In trials involving patients with anxiety disorders, etifoxine showed similar or superior efficacy while exhibiting fewer side effects .
- Neuroprotective Effects : In animal models, etifoxine has been shown to protect against neuroinflammation and promote recovery following traumatic brain injuries. For example, in a study involving rats with sciatic nerve lesions, etifoxine facilitated nerve regeneration and improved functional recovery .
- Anti-inflammatory Properties : Research indicates that etifoxine reduces pro-inflammatory cytokines in models of cerebral ischemia. This suggests potential applications in treating conditions characterized by inflammation, such as multiple sclerosis and traumatic brain injury .
Biochemical Analysis
This compound's biochemical properties have been extensively studied:
- Pharmacokinetics : Following administration, etifoxine is rapidly absorbed, with a bioavailability of approximately 90%. It binds strongly to plasma proteins and is metabolized in the liver .
- Cellular Effects : The compound modulates GABA-induced currents significantly, influencing various cellular processes related to neuroprotection and anxiety management .
Wirkmechanismus
Etifoxine-d3 exerts its effects through multiple mechanisms:
GABAergic Neurotransmission: It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA.
Neurosteroid Synthesis: It stimulates the production of neurosteroids, which have anxiolytic and neuroprotective properties.
Translocator Protein Binding: It binds to translocator proteins, which are involved in the regulation of steroidogenesis and mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Etifoxine-d3 is unique compared to other similar compounds due to its deuterium incorporation, which enhances its pharmacokinetic properties. Similar compounds include:
Etifoxine: The non-deuterated version with similar anxiolytic properties.
Benzodiazepines: Such as diazepam and lorazepam, which also act on GABA receptors but have different side effect profiles.
Buspirone: An anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.
This compound stands out due to its improved metabolic stability and reduced potential for dependence compared to traditional benzodiazepines.
Biologische Aktivität
Etifoxine-d3, a deuterated analog of the anxiolytic drug etifoxine, has garnered attention for its unique biological activity, particularly in the context of anxiety treatment and neuroprotection. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Target Interaction
This compound primarily targets the GABA A receptor, a crucial component of the central nervous system (CNS) that mediates inhibitory neurotransmission. It acts as a positive allosteric modulator, enhancing GABAergic currents and neurosteroid synthesis. This modulation is significant in managing anxiety and neuroprotection.
Biochemical Pathways
The compound influences multiple biochemical pathways:
- GABAergic Neurotransmission: this compound enhances the efficacy of GABA by increasing chloride ion currents through GABA A receptors, especially those containing β subunits, distinguishing it from traditional benzodiazepines .
- Neurosteroid Synthesis: It promotes the production of endogenous neurosteroids, which play a role in mood regulation and stress response .
Cellular Effects
Research indicates that this compound significantly impacts various cellular processes:
- Neuroprotection: In laboratory settings, it has been shown to reduce behavioral impairments in models of brain injury within two days of treatment.
- Anxiolytic Effects: In animal studies, etifoxine administration reduced anxiety-related behaviors, such as stress-induced hyperthermia and freezing behavior during conditioned fear tests .
Case Studies
A notable case series reported acute liver injury associated with etifoxine treatment. Out of 30 cases analyzed from French pharmacovigilance data, 18 were retained for detailed review. The median duration before symptoms appeared was 18 days, with various liver injury types observed. Most patients recovered after discontinuation of etifoxine .
Clinical Studies
Clinical trials have demonstrated the efficacy of etifoxine compared to other anxiolytics. For instance:
- Efficacy Against Anxiety Disorders: Randomized controlled trials showed etifoxine to be superior to buspirone and comparable to lorazepam in treating adjustment disorders with anxiety .
- Dependence Potential: Unlike traditional benzodiazepines, etifoxine exhibits a low potential for dependence and less rebound anxiety upon discontinuation .
Data Tables
Eigenschaften
CAS-Nummer |
1246815-89-3 |
---|---|
Molekularformel |
C17H14ClN2OD3 |
Molekulargewicht |
303.81 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
21715-46-8 (unlabelled) |
Synonyme |
6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |
Tag |
Etifoxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.